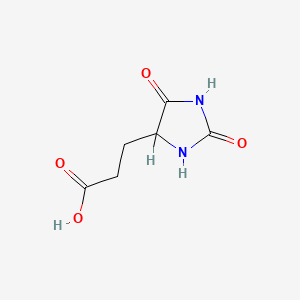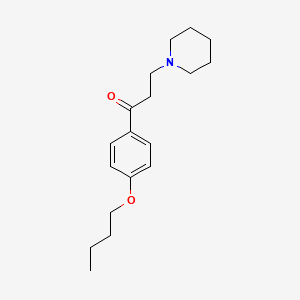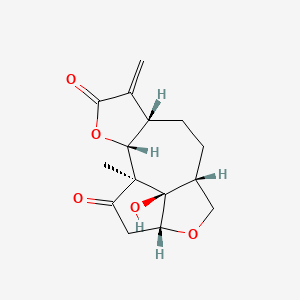
Conchosin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Conchosin A is a sesquiterpene lactone.
Wissenschaftliche Forschungsanwendungen
Biostimulant Properties
Conchosin A, as part of the Trichoderma-based products, is significant in the realm of plant biostimulants. Trichoderma, including this compound, plays a crucial role in enhancing plant growth, development, and adaptation to abiotic stress. These compounds are successful due to their ability to control phytopathogenic fungi and stimulate plant growth. Trichoderma strains, including those with this compound, have biostimulant actions beneficial in horticulture. They are safe for humans, livestock, and plants, effectively colonizing plant roots without adverse reactions. The mechanism involves the release of auxins, peptides, volatiles, and other metabolites, which promote root branching and nutrient uptake, thus boosting plant growth and yield. Recent studies highlight the activation of key proteins and transcription factors, offering targets for formulating more efficient products (López‐Bucio, Pelagio-Flores, & Herrera‐Estrella, 2015).
Antiprotozoal Activity
Research has identified the antiprotozoal activity of compounds from Ageratum conyzoides, a plant commonly used in traditional medicine for various illnesses, including sleeping sickness. While specific mention of this compound is not made, related compounds in Ageratum conyzoides have shown significant activity against Trypanosoma brucei rhodesiense (causing East African Human Trypanosomiasis), Leishmania donovani (Kala-Azar), and Plasmodium falciparum (Malaria tropica). The study isolated flavonoids and a chromene derivative, indicating potential for antiprotozoal applications. However, none of the isolated compounds matched the crude extract's activity, suggesting a synergistic effect not yet fully understood (Nour et al., 2010).
Eigenschaften
CAS-Nummer |
28625-28-7 |
|---|---|
Molekularformel |
C15H18O5 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
(1S,2R,6S,9R,12R,15R)-15-hydroxy-1-methyl-5-methylidene-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadecane-4,14-dione |
InChI |
InChI=1S/C15H18O5/c1-7-9-4-3-8-6-19-11-5-10(16)14(2,15(8,11)18)12(9)20-13(7)17/h8-9,11-12,18H,1,3-6H2,2H3/t8-,9+,11-,12-,14+,15+/m1/s1 |
InChI-Schlüssel |
FMMLMVQJDDLENY-IUYSZMJMSA-N |
Isomerische SMILES |
C[C@]12[C@H]3[C@@H](CC[C@H]4[C@@]1([C@@H](CC2=O)OC4)O)C(=C)C(=O)O3 |
SMILES |
CC12C3C(CCC4C1(C(CC2=O)OC4)O)C(=C)C(=O)O3 |
Kanonische SMILES |
CC12C3C(CCC4C1(C(CC2=O)OC4)O)C(=C)C(=O)O3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





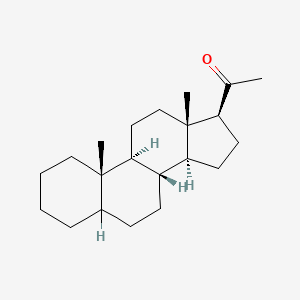
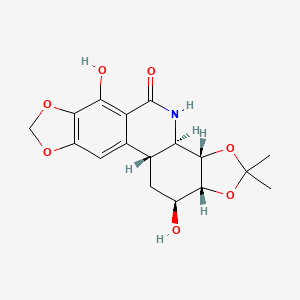
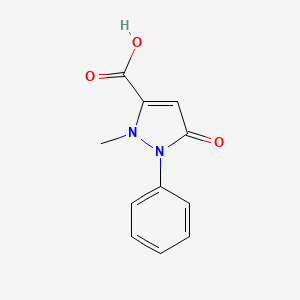
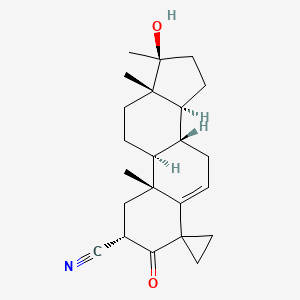
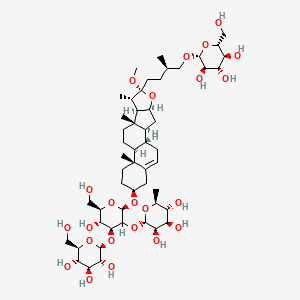
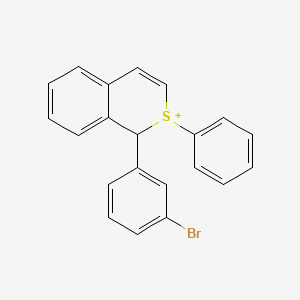
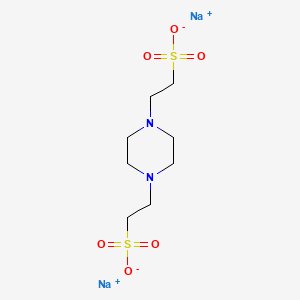
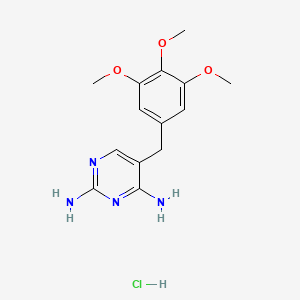
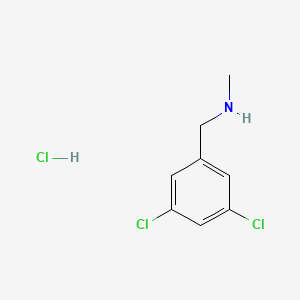
![2,8-Dimethyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1211870.png)
